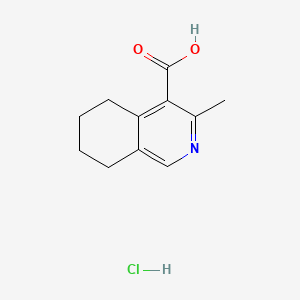

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Description

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline class. Its structure features a partially hydrogenated isoquinoline backbone with a methyl substituent at position 3 and a carboxylic acid group at position 4, stabilized as a hydrochloride salt. The hydrochloride salt enhances its solubility and stability, making it suitable for analytical and formulation applications .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7;/h6H,2-5H2,1H3,(H,13,14);1H |

InChI Key |

ZTGVUBXKXOHIMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2CCCCC2=C1C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler cyclization, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its fully hydrogenated form, decahydroisoquinoline.

Substitution: N-alkylation reactions can introduce different alkyl groups onto the nitrogen atom, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydride).

Major Products Formed

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline.

Substitution: N-alkylated tetrahydroisoquinolines.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound with a unique structure and properties. It belongs to the tetrahydroisoquinoline derivatives class, which are bicyclic compounds with an isoquinoline core fused with a saturated six-membered ring. The compound has the molecular formula and a molecular weight of approximately 227.69 g/mol. It appears as a white solid and is water-soluble due to the carboxylic acid group and hydrochloride salt form.

Potential Applications

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has potential applications in several fields:

- Medicinal Chemistry It can be used as a building block for synthesizing biologically active compounds.

- Agrochemicals It can be a precursor for developing new crop protection agents.

- Material Science It can be used in synthesizing novel materials with specific properties.

The versatility of this compound makes it a valuable asset in research and applied sciences.

Interaction Studies

Interaction studies involving 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride focus on its binding affinities with various biological targets. These include:

- Enzymes

- Receptors

- Other proteins

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of tetrahydroisoquinoline have been shown to inhibit enzymes like catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

The compound shares structural similarities with other tetrahydroisoquinoline derivatives but differs in substituent placement and functional groups. Below is a comparative analysis:

Functional and Pharmacological Differences

- Hydrochloride Salts: Unlike neutral analogs like 6-methyl-1,2,3,4-tetrahydroquinoline, the hydrochloride form of the target compound improves aqueous solubility, a critical factor in drug delivery .

- Carboxylic Acid vs.

- Methyl Substitution : The methyl group at C3 introduces steric hindrance, which may influence binding affinity in receptor-targeted applications compared to unmethylated analogs .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which comprises an isoquinoline core fused with a saturated six-membered ring. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 227.69 g/mol. It appears as a white solid and is soluble in water due to the presence of the carboxylic acid group in its hydrochloride form.

Structural Comparison

To understand the uniqueness of 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride, the following table compares it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | CHNO | Hydroxyl group at position 3; potential antioxidant properties |

| Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | CHNO·HCl | Methyl ester; different position of carboxylate group |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | CHNO | Dimethoxy substitution; altered solubility and reactivity |

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities including:

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : Tetrahydroisoquinolines have been linked to neuroprotection through various pathways including modulation of neurotransmitter systems.

Pharmacological Studies

Recent studies have explored the pharmacological profile of 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride. For instance:

- In Vitro Studies : These studies demonstrate significant inhibition of AChE activity at varying concentrations. The IC50 values indicate a promising therapeutic window for cognitive enhancement.

Table: Inhibitory Effects on AChE

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance as measured by the Morris water maze test. Histopathological analysis revealed reduced amyloid plaques compared to control groups .

- Neuroprotection Against Oxidative Stress : A study showed that pre-treatment with this compound significantly reduced neuronal cell death in cultures exposed to oxidative stressors like hydrogen peroxide .

Potential Applications

The versatility of 3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride makes it a valuable candidate for:

- Cognitive Enhancers : Due to its AChE inhibitory effects.

- Neuroprotective Agents : For conditions associated with oxidative stress.

- Therapeutic Agents in Psychiatry : Potential applications in mood disorders and anxiety.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For tetrahydroisoquinoline derivatives, key variables include solvent polarity (e.g., ethanol vs. dichloromethane), catalyst selection (e.g., palladium for hydrogenation), and reaction temperature. For example, similar compounds (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) use catalytic hydrogenation under controlled pressure to reduce nitro or ketone groups . Purification via recrystallization or column chromatography is critical, particularly for hydrochloride salts, which may require anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core tetrahydroisoquinoline scaffold and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity, especially when commercial suppliers do not provide analytical data . Mass spectrometry (MS) and X-ray crystallography (if single crystals are obtainable) can resolve ambiguities in stereochemistry, as demonstrated for structurally similar compounds like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (-20°C, 4°C, and room temperature) and humidity levels. Monitor degradation via periodic HPLC analysis. For hydrochloride salts, moisture-sensitive degradation (e.g., hydrolysis) is a major concern; thus, storage in desiccators with silica gel is advised . Long-term stability should be validated using thermogravimetric analysis (TGA) to detect decomposition thresholds.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction methods) combined with density functional theory (DFT) can predict feasible synthetic routes and transition states for functionalizing the tetrahydroisoquinoline core. For example, ICReDD’s approach integrates computational screening of substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis . Molecular docking simulations can further predict binding affinities to biological targets, such as enzymes or receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability. For instance, discrepancies in antimicrobial activity between similar compounds (e.g., 8-Fluoro-4-hydrazinoquinoline hydrochloride vs. 6-Fluoro analogs) often arise from differences in bacterial strain susceptibility . Replicate studies using orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to confirm activity. Cross-reference findings with structural analogs documented in pharmaceutical impurity databases .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in this compound?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS to detect trace impurities. Reference standards for common byproducts (e.g., methyl ester derivatives or des-methyl analogs) should be synthesized or sourced from certified suppliers. For example, impurities in tetrahydroisoquinoline APIs are often cataloged in pharmacopeial databases (e.g., LGC Standards’ impurity lists) . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) can validate impurity levels when chromatographic methods lack resolution .

Q. How can researchers investigate reaction mechanisms for functional group modifications (e.g., oxidation of hydroxyl groups or substitution of halogens)?

- Methodological Answer : Mechanistic studies require kinetic isotope effect (KIE) experiments and intermediate trapping. For oxidation reactions (e.g., hydroxyl → ketone), employ oxidizing agents like KMnO₄ or CrO₃ and monitor intermediates via in-situ IR spectroscopy. For nucleophilic substitutions (e.g., replacing chloro groups), conduct Hammett plots to assess electronic effects on reaction rates, as shown in studies on cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Q. How can researchers establish structure-activity relationships (SAR) for this compound using comparative data?

- Methodological Answer : Construct a SAR table comparing bioactivity (e.g., IC₅₀ values) against structural variables (e.g., substituent electronegativity, steric bulk). For example, the antiviral activity of 8-Fluoro-4-hydrazinoquinoline hydrochloride was benchmarked against dichloro and non-fluorinated analogs . Pair this with computational SAR models (e.g., 3D-QSAR) to predict activity cliffs and guide derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.